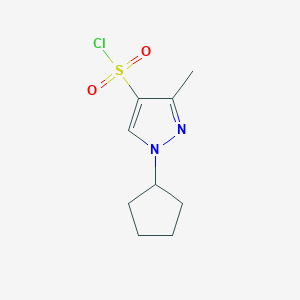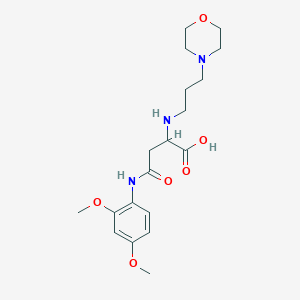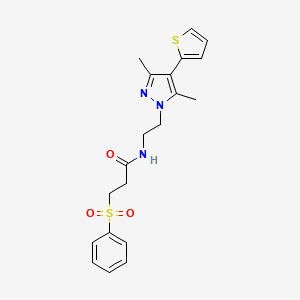
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Oxidation of Lignins to Aromatic Aldehydes
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is closely related to vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound that has garnered attention for its role in the catalytic oxidation of lignins into aromatic aldehydes, including vanillin itself. This process is significant for the conversion of lignin, a major component of biomass, into valuable chemicals. Tarabanko and Tarabanko (2017) highlight the importance of understanding the influence of various factors on the yield and selectivity of this process towards vanillin and syringaldehyde, underlining the potential of catalytic oxidation as an efficient method for producing these aromatic aldehydes from lignin. This research suggests potential applications of similar compounds in biomass conversion technologies and the sustainable production of chemicals (Tarabanko & Tarabanko, 2017).
Synthesis of Heterocycles
The compound also finds relevance in the synthesis of heterocyclic compounds, as demonstrated by Laroum et al. (2019) in their work on the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones. Their research outlines a three-component reaction involving aromatic aldehydes, showcasing the utility of such compounds in generating heterocycles with significant biological and medicinal properties. This process underscores the broader applicability of this compound and related molecules in pharmaceutical and agricultural chemical synthesis (Laroum et al., 2019).
Environmental Fate and Behavior of Chemicals
Additionally, the environmental fate and behavior of chemicals similar to this compound is a crucial area of study. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, compounds with structural similarities, in aquatic environments. This research is vital for understanding how such chemicals, used extensively in various industries, interact with and impact environmental systems. Insights from studies on parabens can inform the environmental management of related compounds, highlighting the importance of monitoring and mitigating the environmental presence of synthetic chemicals (Haman et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOIAUKHTDCWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)


![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)
